molecular formula C14H21FN4O2 B2621973 N-(tert-butyl)-3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carboxamide CAS No. 2034577-82-5

N-(tert-butyl)-3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carboxamide

Numéro de catalogue B2621973
Numéro CAS: 2034577-82-5
Poids moléculaire: 296.346
Clé InChI: ZZKLZOLMOPLVCT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(tert-butyl)-3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carboxamide, commonly known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It belongs to the class of drugs known as protein kinase inhibitors, which work by blocking the activity of certain enzymes that are involved in the growth and spread of cancer cells.

Mécanisme D'action

Studies: Researchers may continue to investigate the precise mechanisms by which TAK-659 inhibits BTK and exerts its anti-cancer effects.
In conclusion, TAK-659 is a promising small molecule inhibitor that has shown potential for the treatment of various types of cancer. Further research is needed to fully understand its mechanism of action, optimize its use in combination therapies, and evaluate its safety and efficacy in clinical trials.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of TAK-659 for laboratory experiments is its high selectivity for BTK, which allows researchers to study the specific effects of inhibiting this enzyme. However, the drug's potency and specificity also present some limitations, as it may not be effective against all types of cancer cells and may have limited utility in certain experimental settings.

Orientations Futures

There are several potential future directions for research on TAK-659, including:
1. Combination therapies: TAK-659 may be used in combination with other cancer treatments, such as chemotherapy or immunotherapy, to enhance their effectiveness.
2. Biomarker identification: Researchers may identify specific biomarkers that can predict which patients are most likely to respond to TAK-659 treatment.
3. Clinical trials: Further clinical trials will be needed to evaluate the safety and efficacy of TAK-659 in humans, and to determine the optimal dosing and treatment schedules for different types of cancer.
4.

Méthodes De Synthèse

The synthesis of TAK-659 involves a series of chemical reactions that result in the formation of the final compound. The process typically begins with the preparation of the starting materials, which are then combined and subjected to various chemical transformations, including reactions with acids, bases, and other reagents. The final product is then purified and characterized using a variety of analytical techniques.

Applications De Recherche Scientifique

TAK-659 has been the subject of extensive scientific research, with numerous studies investigating its potential as a cancer treatment. In preclinical studies, the drug has shown promising results in inhibiting the growth and spread of various types of cancer cells, including those associated with lymphoma, leukemia, and solid tumors.

Propriétés

IUPAC Name

N-tert-butyl-3-(5-fluoropyrimidin-2-yl)oxypiperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21FN4O2/c1-14(2,3)18-13(20)19-6-4-5-11(9-19)21-12-16-7-10(15)8-17-12/h7-8,11H,4-6,9H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZKLZOLMOPLVCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N1CCCC(C1)OC2=NC=C(C=N2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.